2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid
Description
This compound features a unique hybrid structure combining an adamantane moiety, a 2-chloro-5-nitrophenyl group, a formamido linker, and an acetic acid terminus. The acetic acid moiety introduces acidity, which may aid solubility or binding to biological targets.
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(2-chloro-5-nitrobenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c20-15-2-1-13(22(26)27)6-14(15)17(23)21-16(18(24)25)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12,16H,3-5,7-9H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBGYFZSOEVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a bromine or hydroxyl group.
Coupling with Chloro-nitrophenyl Derivative: The functionalized adamantane is then coupled with a 2-chloro-5-nitrophenyl derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of Formamidoacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The adamantane group may enhance the compound’s ability to cross cell membranes, while the chloro-nitrophenyl group can interact with biological macromolecules. The formamidoacetic acid moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Differences and Commonalities
The table below highlights structural features, molecular weights, and reported activities of analogous compounds:
*Calculated molecular weight based on formula.
Functional Group Impact on Properties
- Nitro Groups : Present in the target compound and oxadiazole derivative (), these groups increase electron deficiency, possibly enhancing interactions with bacterial enzymes or DNA.
- Formamido Linker : Unique to the target compound, this group may facilitate hydrogen bonding with biological targets, unlike the oxadiazole (rigid, aromatic) or tetrazole (bioisostere for carboxylate) in analogues .
- Chloronitrophenyl vs. Other Aromatic Groups : The target’s 2-chloro-5-nitrophenyl substituent offers regioselective steric and electronic effects compared to the 4-nitrophenyl in the oxadiazole derivative .
Crystallographic Insights
- The oxadiazole derivative () crystallizes in a monoclinic system with intermolecular C–H···O interactions stabilizing its structure. The adamantane moiety adopts a chair-like conformation, a feature likely conserved in the target compound .
- Structural data for the target compound are lacking, but its nitro and chloro substituents may influence packing efficiency and crystal lattice interactions compared to analogues.
Biological Activity
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions. The presence of the nitrophenyl group may contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act through:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The adamantane structure is known to facilitate binding to certain receptors, influencing cellular responses.
Biological Activity Overview
Research has highlighted several areas where 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid demonstrates significant biological activity:
- Antimicrobial Activity : Initial studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds similar in structure have shown minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been explored. Research indicates that it may enhance the cytotoxic effects of established chemotherapeutics through synergistic mechanisms .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar functionalities can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds:
- Study 1 : A study evaluating the antimicrobial properties of a series of adamantane derivatives reported significant activity against Gram-positive bacteria, with some compounds showing enhanced efficacy when combined with existing antibiotics .
- Study 2 : Another investigation focused on the anticancer properties demonstrated that certain derivatives could inhibit cell proliferation in vitro, suggesting a potential role in cancer therapy .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
